N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
The compound N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide (hereafter referred to as the target compound) is a bicyclic sulfone-containing thiazole derivative. Its core structure features a tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxido group, an ethyl substituent at position 3, and a butanamide group at the exocyclic nitrogen. The (2Z) configuration indicates the geometry of the imine double bond. Key properties include a molecular formula of C₁₀H₁₆N₂O₃S₂ and a molecular weight of 276.38 g/mol . Its structural uniqueness lies in the combination of a sulfone moiety and a butanamide side chain, which may influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C11H18N2O3S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C11H18N2O3S2/c1-3-5-10(14)12-11-13(4-2)8-6-18(15,16)7-9(8)17-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
XHZIUWLJHLRTEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the tetrahydrothieno ring. The final step involves the addition of the butanamide group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key factors include the control of temperature, pressure, and reaction time, as well as the use of high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Alkyl and Acyl Substituents
- N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide (CAS 929817-07-2): Differs by a methyl group at position 3 instead of ethyl. Molecular weight is identical (276.38 g/mol), but the shorter alkyl chain may reduce steric hindrance and lipophilicity compared to the ethyl analog .
- 2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide (CAS 929821-79-4): Features a bulky 2,2-dimethylpropanamide group. The branched acyl substituent increases molecular weight (290.40 g/mol) and may hinder intermolecular interactions due to steric effects .
Aromatic and Functionalized Substituents
- N-[(2Z,3aS,6aR)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): Incorporates a 3,4-dimethoxyphenyl group and an acetamide side chain. Molecular weight is significantly higher (370.44 g/mol) due to the aromatic moiety .
- 2-(4-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS 929807-40-9): Contains a 4-methoxyphenylacetamide group, increasing molecular weight to 354.44 g/mol. The methoxy group may enhance membrane permeability .
Functional Group and Spectral Comparisons
Table 1: Key Functional Groups and Spectral Data
Stereochemical and Structural Nuances
- Stereoisomerism : Compounds in and highlight the role of stereochemistry. For example, 3aS,6aR vs. 3aR,6aS configurations in dimethoxyphenyl derivatives could alter biological target interactions .
- Core Modifications: Unlike thiadiazole () or pyrimidine-fused thiazoles (), the target compound’s tetrahydrothieno-thiazole core offers conformational rigidity due to the saturated ring system.
Biological Activity
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that belongs to a class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₉H₁₄N₂O₃S₂
- Molecular Weight : 262.35 g/mol
- CAS Number : 951990-79-7
The compound features a thieno-thiazole framework which is known for its role in various biological activities.
Anticancer Activity
Research has shown that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. A study focused on pyridopyrimidinone-thiazole hybrids demonstrated that modifications on the thiazole ring could enhance cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that compounds with aromatic substitutions exhibited higher potency compared to aliphatic derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | HeLa | 12.5 |
| K1 | MCF-7 | 18.0 |
The IC50 values reflect the concentration required to inhibit cell viability by 50%, highlighting the potential of these derivatives in cancer therapy.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. A comprehensive review indicated that various thiazole compounds demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, thiazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Studies
- Cytotoxic Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cells using the MTT assay. The findings revealed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting structural modifications could lead to more effective anticancer agents .
- Antimicrobial Testing : Another investigation tested various thiazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain compounds exhibited strong inhibitory effects, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
